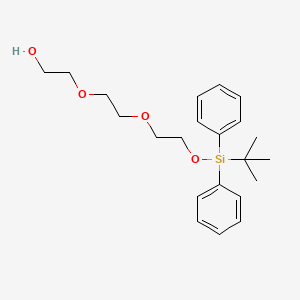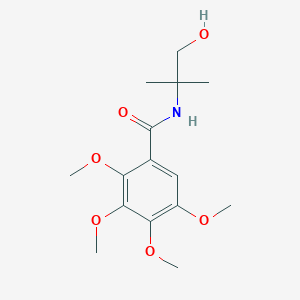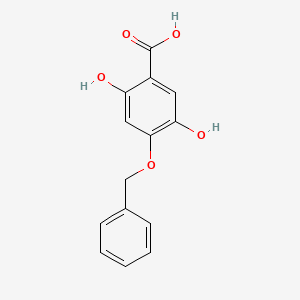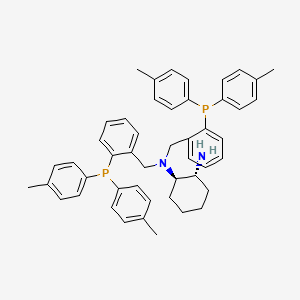
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral ligand used in asymmetric synthesis and catalysis. The compound features a cyclohexane backbone with two phosphine-benzyl groups, making it a valuable tool in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-(di-p-tolylphosphino)benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce secondary amines.
Aplicaciones Científicas De Investigación
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine involves its role as a chiral ligand:
Molecular Targets: The compound interacts with metal centers in catalytic reactions, forming chiral complexes.
Pathways Involved: These chiral complexes facilitate enantioselective transformations, leading to the formation of chiral products.
Comparación Con Compuestos Similares
Similar Compounds
(R,R)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine: Another chiral ligand with similar applications.
(S,S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine: A stereoisomer with different enantioselectivity.
Uniqueness
(1R,2R)-N1,N1-Bis(2-(di-p-tolylphosphino)benzyl)cyclohexane-1,2-diamine is unique due to its specific chiral configuration and the presence of di-p-tolylphosphino groups, which can influence its reactivity and selectivity in catalytic processes.
Propiedades
Número CAS |
1150113-65-7 |
|---|---|
Fórmula molecular |
C48H52N2P2 |
Peso molecular |
718.9 g/mol |
Nombre IUPAC |
(1R,2R)-1-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-49-45-13-7-8-14-46(45)50-34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46,49-50H,7-8,13-14,33-34H2,1-4H3/t45-,46-/m1/s1 |
Clave InChI |
JXYDDLYRBBLEEG-AWSIMMLFSA-N |
SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N |
SMILES isomérico |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN[C@@H]4CCCC[C@H]4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
SMILES canónico |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CNC4CCCCC4NCC5=CC=CC=C5P(C6=CC=C(C=C6)C)C7=CC=C(C=C7)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


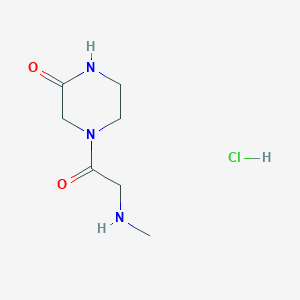
![2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine](/img/structure/B1456570.png)

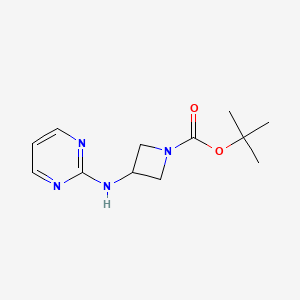
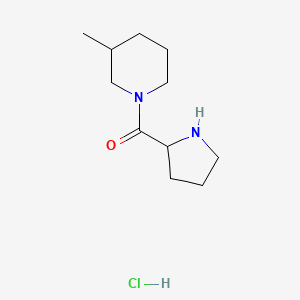
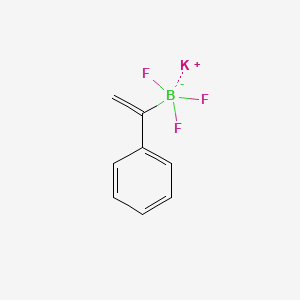
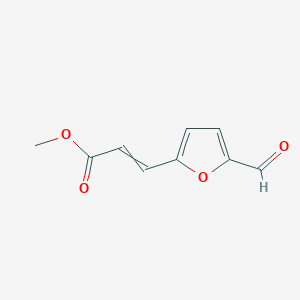
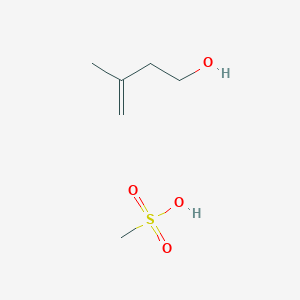
![4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456583.png)

![Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1456585.png)
